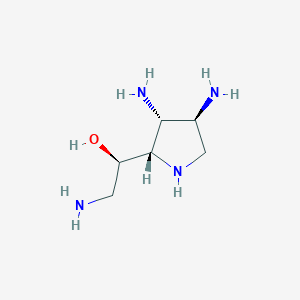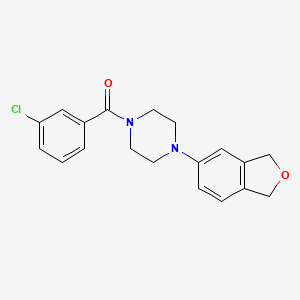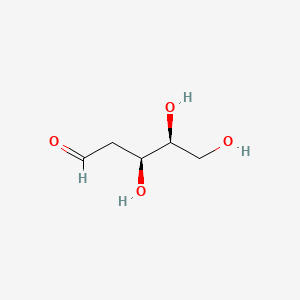
(3S,4S)-3,4,5-trihydroxypentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3,4,5-trihydroxypentanal is an organic compound with the molecular formula C5H10O4 It is a stereoisomer of pentose sugars and contains three hydroxyl groups and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4,5-trihydroxypentanal can be achieved through several methods. One common approach involves the oxidation of suitable precursors such as pentose sugars or their derivatives. The reaction typically requires specific catalysts and controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3,4,5-trihydroxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3,4,5-trihydroxypentanal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (3S,4S)-3,4,5-trihydroxypentanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These interactions can influence cellular processes and metabolic pathways, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R)-3,4,5-trihydroxypentanal: A stereoisomer with different spatial arrangement of hydroxyl groups.
(3S,4R)-3,4,5-trihydroxypentanal: Another stereoisomer with distinct stereochemistry.
(3R,4S)-3,4,5-trihydroxypentanal: A stereoisomer with a unique configuration.
Uniqueness
(3S,4S)-3,4,5-trihydroxypentanal is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This distinct configuration can result in different biological activities and applications compared to its stereoisomers.
Eigenschaften
Molekularformel |
C5H10O4 |
|---|---|
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
(3S,4S)-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m0/s1 |
InChI-Schlüssel |
ASJSAQIRZKANQN-WHFBIAKZSA-N |
Isomerische SMILES |
C(C=O)[C@@H]([C@H](CO)O)O |
Kanonische SMILES |
C(C=O)C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


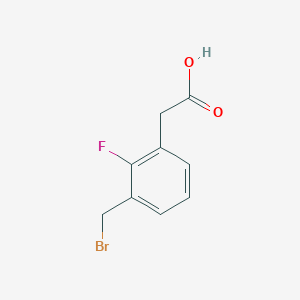



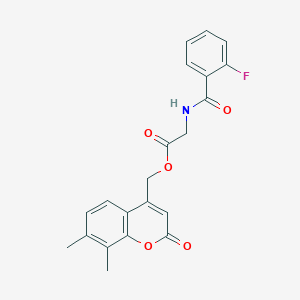
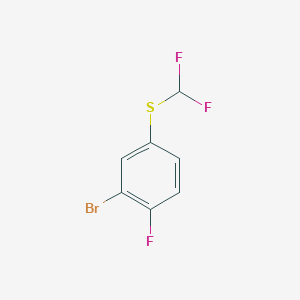
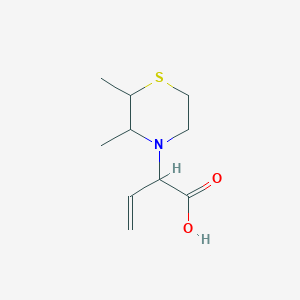
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)

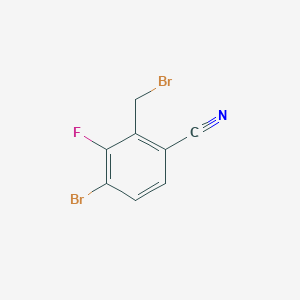
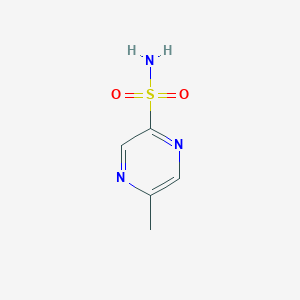
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
